Cas no 861114-47-8 (Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride)

Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride structure
861114-47-8 structure
Nome del prodotto:Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride
Numero CAS:861114-47-8
MF:C22H25ClN2O4
MW:416.897905111313
MDL:MFCD28404628
CID:3041731
PubChem ID:24879804

Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride
    • Fmoc Aeg-O-Ally HCl
    • AK327935
    • Glycine, N-[2-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]ethyl]-, 2-propenyl ester, monohydrochloride (9CI)
    • Allyl2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetatehydrochloride
    • CS-0137784
    • Fmoc aeg-o-ally hydrochloride
    • 861114-47-8
    • C22H25ClN2O4
    • prop-2-en-1-yl 2-{[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]amino}acetate hydrochloride
    • DS-12049
    • AKOS027328214
    • prop-2-enyl 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylamino]acetate;hydrochloride
    • MFCD28404628
    • prop-2-en-1-yl 2-[(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)amino]acetate hydrochloride
    • MDL: MFCD28404628
    • Inchi: 1S/C22H24N2O4.ClH/c1-2-13-27-21(25)14-23-11-12-24-22(26)28-15-20-18-9-5-3-7-16(18)17-8-4-6-10-19(17)20;/h2-10,20,23H,1,11-15H2,(H,24,26);1H
    • Chiave InChI: XFOMYRTWUSNKBU-UHFFFAOYSA-N
    • Sorrisi: Cl.O=C(NCCNCC(OCC=C)=O)OCC1C2C(=CC=CC=2)C2C1=CC=CC=2

Proprietà calcolate

  • Massa esatta: 416.1502850g/mol
  • Massa monoisotopica: 416.1502850g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 3
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 29
  • Conta legami ruotabili: 11
  • Complessità: 517
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 76.7

Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride Informazioni sulla sicurezza

Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
eNovation Chemicals LLC
Y1215232-25g
Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride
861114-47-8 95%
25g
$820 2024-06-03
eNovation Chemicals LLC
D756425-1g
Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride
861114-47-8 97%
1g
$85 2024-06-06
eNovation Chemicals LLC
D756425-5g
Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride
861114-47-8 97%
5g
$190 2024-06-06
Chemenu
CM255374-25g
Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride
861114-47-8 95+%
25g
$*** 2023-03-30
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-ZF042-50mg
Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride
861114-47-8 97%
50mg
131.0CNY 2021-07-12
Aaron
AR00IELV-25g
Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride
861114-47-8 97%
25g
$609.00 2025-02-28
eNovation Chemicals LLC
D756425-1g
Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride
861114-47-8 97%
1g
$90 2025-02-24
abcr
AB456694-5g
Fmoc Aeg-O-Ally HCl; .
861114-47-8
5g
€265.20 2024-08-03
Ambeed
A218014-5g
Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride
861114-47-8 97%
5g
$134.0 2024-04-17
Ambeed
A218014-250mg
Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride
861114-47-8 97%
250mg
$25.0 2024-04-17

Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  15 min, 0 °C; 1 h, 0 °C; 15 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Riferimento
A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy
Wojciechowski, Filip; et al, Journal of Organic Chemistry, 2008, 73(10), 3807-3816

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  4 h, 0 - 20 °C
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  0 °C
Riferimento
PNA-directed triple-helix formation by N7-xanthine
Hudson, Robert H. E.; et al, Synlett, 2005, (9), 1442-1446

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ;  30 min, rt
1.2 Reagents: Thionyl chloride ;  0 °C; 1 h, 100 °C
Riferimento
Fluorescence detection of KRAS2 mRNA hybridization in lung cancer cells with PNA-peptides containing an internal thiazole orange
Sonar, Mahesh V.; et al, Bioconjugate Chemistry, 2014, 25(9), 1697-1708

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Hydrochloric acid ;  2.5 h, reflux
2.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  4 h, 0 - 20 °C
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether ;  0 °C
Riferimento
PNA-directed triple-helix formation by N7-xanthine
Hudson, Robert H. E.; et al, Synlett, 2005, (9), 1442-1446

Synthetic Routes 5

Condizioni di reazione
1.1 Solvents: Toluene ;  3 h, reflux
1.2 Solvents: Diethyl ether ;  2 h, -20 °C
2.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  12 h, 110 °C
2.2 Solvents: Diethyl ether ;  30 min; 12 h, -20 °C
3.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  15 min, 0 °C; 1 h, 0 °C; 15 min, rt
3.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Riferimento
A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy
Wojciechowski, Filip; et al, Journal of Organic Chemistry, 2008, 73(10), 3807-3816

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Benzene ;  12 h, 110 °C
1.2 Solvents: Diethyl ether ;  30 min; 12 h, -20 °C
2.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  15 min, 0 °C; 1 h, 0 °C; 15 min, rt
2.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
Riferimento
A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy
Wojciechowski, Filip; et al, Journal of Organic Chemistry, 2008, 73(10), 3807-3816

Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride Raw materials

Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride Preparation Products

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:861114-47-8)Allyl 2-((2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)ethyl)amino)acetate hydrochloride
A923125
Purezza:99%
Quantità:25g
Prezzo ($):397.0